molecular formula C8H10N2O4S B194299 1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)- CAS No. 145986-07-8

1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)-

Cat. No. B194299
M. Wt: 230.24 g/mol
InChI Key: BNVOMPQTQUUYHU-NKWVEPMBSA-N
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Description

1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)- is an organic compound consisting of a pyrimidine ring and an oxathiolane ring, which is a five-membered heterocyclic ring containing two oxygen atoms and three sulfur atoms. It is an intermediate in the synthesis of a variety of useful compounds, including pharmaceuticals, pesticides and dyes. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)-, also referred to as Lamivudine, has been a subject of extensive research, particularly in its synthesis and structural analysis. A notable study involved the synthesis of related 2′,3′-fused bicyclic nucleoside analogues, showcasing key steps like intramolecular hetero-Michael addition and detailed structural and conformation analysis through techniques like 1D- and 2D-NMR, HR-MS analyses, and X-ray crystallography (Sun, Wu, & Yang, 2007).

  • Another innovative approach for the large-scale synthesis of Lamivudine involved the resolution of racemic Lamivudine through cocrystal formation with (S)-BINOL, yielding a product with high purity and an enantiomeric excess of more than 99.9% (Roy et al., 2009).

Biological Evaluation and Antimicrobial Activity

  • The biological evaluation of various derivatives of 1,3-Oxathiolane 5-Azapyrimidine, 6-Azapyrimidine, and Fluorosubstituted 3-Deazapyrimidine Nucleosides, including compounds related to 1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)-, has been carried out. These compounds were tested for cytotoxicity against several tumor cell lines and antiviral activity against HIV-1 and HBV (Liu et al., 2000).

  • A series of derivatives synthesized from the condensation of various compounds with barbituric acid and thiobarbituric acid demonstrated moderate antibacterial activity against a range of microorganisms, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and others. Some derivatives also exhibited good antifungal activity (Laxmi, Kuarm, & Rajitha, 2012).

Synthesis and Characterization

  • Research on the synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione demonstrated that an improved m-CPBA oxidative method is an efficient and convenient way to prepare compounds with significant anti-HIV reverse transcriptase (RT) and integrase (IN) activity (Tang et al., 2015).

  • The synthesis and in vitro antibacterial evaluation of Barbituric Acid Derivatives, including those related to the compound of interest, showed that some synthesized compounds have antibacterial activity exceeding that of ampicillin, a reference drug (Shukla et al., 2019).

properties

IUPAC Name

1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c11-3-7-14-6(4-15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVOMPQTQUUYHU-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163220
Record name 1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)-

CAS RN

145986-07-8, 131086-26-5
Record name 1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145986078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)PYRIMIDINE-2,4(1H,3H)-DIONE, (2R,5S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3WEO4IF65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-((2RS,5SR)-2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)URACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASC6Q46BYT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)-
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1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)-
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1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)-
Reactant of Route 4
1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)-
Reactant of Route 5
1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)-
Reactant of Route 6
Reactant of Route 6
1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidine-2,4(1H,3H)-dione, (2R,5S)-

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